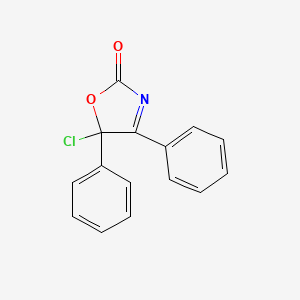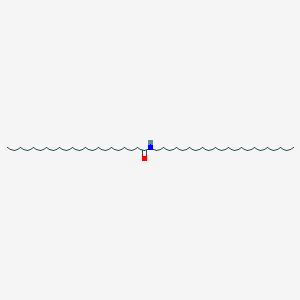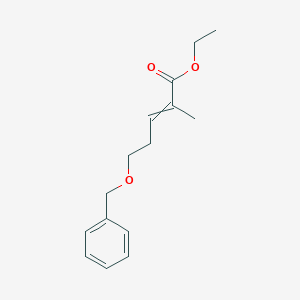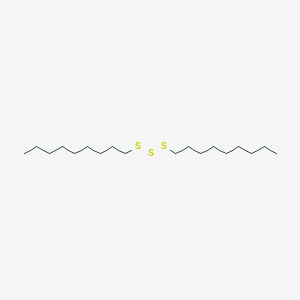
2,7-Nonadiyne, 1,9-dibromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Nonadiyne, 1,9-dibromo- is an organic compound with the molecular formula C₉H₁₀Br₂ It is a derivative of 2,7-nonadiyne, where bromine atoms are attached to the first and ninth carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Nonadiyne, 1,9-dibromo- typically involves the bromination of 2,7-nonadiyne. The reaction can be carried out using bromine (Br₂) in an inert solvent such as carbon tetrachloride (CCl₄) under controlled conditions. The reaction proceeds via the addition of bromine across the triple bonds of 2,7-nonadiyne, resulting in the formation of the dibromo derivative.
Industrial Production Methods
While specific industrial production methods for 2,7-Nonadiyne, 1,9-dibromo- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity.
化学反应分析
Types of Reactions
2,7-Nonadiyne, 1,9-dibromo- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form non-brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different halogens or functional groups replacing the bromine atoms.
Reduction: Non-brominated 2,7-nonadiyne.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
科学研究应用
2,7-Nonadiyne, 1,9-dibromo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,7-Nonadiyne, 1,9-dibromo- involves its interaction with molecular targets through its bromine atoms and triple bonds. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions used.
相似化合物的比较
Similar Compounds
2,7-Nonadiyne: The parent compound without bromine atoms.
1,9-Dichloro-2,7-nonadiyne: A similar compound with chlorine atoms instead of bromine.
2,7-Decadiyne: A homologous compound with an additional carbon atom.
Uniqueness
2,7-Nonadiyne, 1,9-dibromo- is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its non-brominated and chlorinated analogs. This makes it valuable for specific applications where bromine’s reactivity is advantageous.
属性
CAS 编号 |
115227-67-3 |
|---|---|
分子式 |
C9H10Br2 |
分子量 |
277.98 g/mol |
IUPAC 名称 |
1,9-dibromonona-2,7-diyne |
InChI |
InChI=1S/C9H10Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-3,8-9H2 |
InChI 键 |
AMADGFSZMVRHFM-UHFFFAOYSA-N |
规范 SMILES |
C(CC#CCBr)CC#CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)




![4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one](/img/structure/B14294970.png)




![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)

![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)
